4-Formyl-2-methoxybenzonitrile chemical properties
4-Formyl-2-methoxybenzonitrile chemical properties
An In-depth Technical Guide to 4-Formyl-2-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxybenzonitrile (CAS No. 21962-49-2), a pivotal intermediate in contemporary organic and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, details validated experimental protocols for its synthesis, and explores its reactivity profile and applications, particularly in drug development. Characterized by a unique trifunctional aromatic scaffold, this compound serves as a versatile building block for complex molecular architectures. All quantitative data is presented in structured tables for clarity, key experimental workflows are illustrated with diagrams, and authoritative sources are cited to ensure scientific integrity.
Introduction and Molecular Overview
4-Formyl-2-methoxybenzonitrile, also known as 4-cyano-3-methoxybenzaldehyde, is an aromatic compound featuring a benzene ring substituted with a formyl (-CHO), a methoxy (-OCH₃), and a nitrile (-CN) group.[1][2] This specific arrangement of electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups imparts a distinct electronic character and a versatile reactivity profile, making it a valuable precursor in multi-step syntheses.[2][3]
Its primary significance lies in its role as a key starting material for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][4][5] The molecule's inherent functionalities allow for selective transformations, providing a strategic entry point to complex pharmaceutical targets.[6][7]
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of 4-Formyl-2-methoxybenzonitrile are summarized in the table below, providing a consolidated reference for researchers.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 21962-49-2 | [2][6][8][9] |
| Molecular Formula | C₉H₇NO₂ | [3][9] |
| Molecular Weight | 161.16 g/mol | [2][3][9] |
| Appearance | White to light yellow or off-white to brown solid/powder | [1] |
| Melting Point | 109-111 °C | [1] |
| Solubility | Soluble in common organic solvents | [2] |
| Storage | Sealed in a dry place at room temperature or 2-8 °C | [8][10] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-Formyl-2-methoxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : While full spectra require experimental acquisition, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted. ¹H NMR should show distinct signals for the aldehydic proton (~10 ppm), aromatic protons (in the 7-8 ppm region), and a singlet for the methoxy protons (~4 ppm). ¹³C NMR would display characteristic peaks for the nitrile carbon, the carbonyl carbon of the aldehyde, aromatic carbons, and the methoxy carbon.[11][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to its functional groups: a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, a strong carbonyl (C=O) stretch for the aldehyde near 1700 cm⁻¹, and C-O stretching for the methoxy group.[13]
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts provide valuable data for identification via ion mobility mass spectrometry.[3][14]
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 162.05496 | 132.3 |
| [M+Na]⁺ | 184.03690 | 145.1 |
| [M-H]⁻ | 160.04040 | 127.0 |
| [M]⁺ | 161.04713 | 131.8 |
| Source: Vulcanchem[3] |
Reactivity and Mechanistic Insights
The chemical behavior of 4-Formyl-2-methoxybenzonitrile is dictated by the interplay of its three functional groups. Understanding this reactivity is key to its strategic use in synthesis.
-
Formyl Group (-CHO) : As a classic aldehyde, this group is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefinations, reductive aminations, and condensations (e.g., Knoevenagel).[3][15] It can be easily reduced to a primary alcohol using agents like sodium borohydride or oxidized to a carboxylic acid.
-
Nitrile Group (-CN) : This group is a stable but versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.[4]
-
Methoxy Group (-OCH₃) : This electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, the existing substitution pattern makes further ring reactions complex. The methoxy group can also be cleaved (demethylated) under harsh conditions (e.g., with BBr₃).[3]
The combination of these groups allows for sequential, regioselective modifications, which is a highly desirable trait for a synthetic intermediate.
Caption: Key reactive centers and potential transformations of 4-Formyl-2-methoxybenzonitrile.
Validated Synthesis Methodologies
Several synthetic routes to 4-Formyl-2-methoxybenzonitrile have been reported. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method 1: Oxidation of a Hydroxymethyl Precursor
This approach relies on the selective oxidation of the corresponding benzyl alcohol. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation due to its mildness and chemoselectivity, leaving the nitrile and methoxy groups intact.
Experimental Protocol:
-
Charge a suitable reaction vessel with 4-(hydroxymethyl)-3-methoxybenzonitrile (1.0 eq).[1]
-
Add dichloromethane (DCM) as the solvent, followed by activated manganese dioxide (MnO₂) (approx. 3.0 eq).[1]
-
Heat the suspension to reflux (approx. 39-40°C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Causality: MnO₂ is chosen because it selectively oxidizes allylic and benzylic alcohols without affecting other sensitive functional groups. The reaction is heterogeneous, which simplifies workup as the oxidant and its reduced form can be removed by simple filtration.
Caption: Workflow for the synthesis via oxidation of a hydroxymethyl precursor.
Method 2: Oxidative Cleavage of an Alkene
This method provides an alternative route via the cleavage of a carbon-carbon double bond. It is particularly useful when the corresponding alkene precursor is readily accessible.
Experimental Protocol:
-
In a reaction flask, dissolve tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (1.0 eq), osmium tetroxide (catalytic, ~0.004 eq), and a phase-transfer catalyst like benzyltriethylammonium chloride (~0.03 eq) in a 2:1 mixture of water and tetrahydrofuran (THF).[16]
-
Stir the solution vigorously and add sodium metaperiodate (NaIO₄) (2.0 eq) in portions, ensuring the internal temperature remains below 30°C.[16]
-
Rationale: Osmium tetroxide catalyzes the dihydroxylation of the alkene, and sodium metaperiodate then cleaves the resulting diol to form the aldehyde. NaIO₄ also serves to re-oxidize the osmium species, allowing it to be used in catalytic amounts.
-
After the addition is complete, continue stirring at room temperature for an additional hour.[16]
-
Dilute the reaction mixture with water to precipitate the product and filter the solid.
-
Dissolve the collected solid in ethyl acetate, wash with a saturated sodium chloride solution, dry the organic phase over magnesium sulfate, and concentrate.[16]
-
The resulting residue can be purified by stirring with petroleum ether to obtain the final product as a white solid.[16]
Applications in Drug Development and Chemical Research
The utility of 4-Formyl-2-methoxybenzonitrile is most prominent in the pharmaceutical sector.
-
Pharmaceutical Intermediate : It is a registered intermediate for Finerenone.[4][16] Its structure contains the core elements required for the construction of Finerenone's complex dihydropyridine core.
-
Synthesis of Bioactive Molecules : It has been used in the preparation of trifluoromethyl-substituted imidazole diketone derivatives, which have been investigated for their potential in cancer treatment.[6][7]
-
Versatile Chemical Building Block : Beyond specific targets, its trifunctional nature makes it a valuable scaffold for creating libraries of novel compounds in discovery chemistry.[2] The aldehyde can be used as a handle for coupling reactions, while the nitrile can be transformed into other functional groups to explore structure-activity relationships.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Formyl-2-methoxybenzonitrile is essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification :
-
Precautionary Measures :
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[17]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[17]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[17][18]
-
-
Storage :
-
Disposal :
Conclusion
4-Formyl-2-methoxybenzonitrile is a high-value chemical intermediate whose importance is firmly established in the fields of pharmaceutical synthesis and organic chemistry. Its unique combination of reactive functional groups provides a strategic platform for the construction of complex molecules, most notably the drug Finerenone. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
References
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